molecular formula C12H10N2O B8307852 1-Oxiranylmethylindole-5-carbonitrile

1-Oxiranylmethylindole-5-carbonitrile

Cat. No. B8307852
M. Wt: 198.22 g/mol
InChI Key: YDPGLNZNQJEMKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07608633B2

Procedure details

2.07 g (42 mmol) pulverized, 88% potassium hydroxide, 3.0 g (0.021 mol) indole-5-carbonitrile and 0.68 g (2 mmol) tetrabutylammoniumbromide are jointly weighed out in the given order and mixed with 9.9 ml (126 mmol) epichlorohydrine with stirring. Stirring is continued overnight. Following hydrolysis and three extractions using ethyl acetate, the combined organic phases are washed three times with water. Drying of the organic phase using sodium sulfate and concentration of the solvent on the rotary evaporator leaves a solid which is purified on silica gel by column chromatography (flow agent: hexane/ethyl acetate 7:3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
9.9 mL
Type
reactant
Reaction Step Three
Quantity
0.68 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[K+].[NH:3]1[C:11]2[C:6](=[CH:7][C:8]([C:12]#[N:13])=[CH:9][CH:10]=2)[CH:5]=[CH:4]1.[CH2:14]([CH:16]1[O:18][CH2:17]1)Cl>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(OCC)(=O)C>[O:18]1[CH2:17][CH:16]1[CH2:14][N:3]1[C:11]2[C:6](=[CH:7][C:8]([C:12]#[N:13])=[CH:9][CH:10]=2)[CH:5]=[CH:4]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)C#N
Step Three
Name
Quantity
9.9 mL
Type
reactant
Smiles
C(Cl)C1CO1
Step Four
Name
Quantity
0.68 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
hydrolysis and three extractions
WASH
Type
WASH
Details
the combined organic phases are washed three times with water
CUSTOM
Type
CUSTOM
Details
Drying of the organic phase
CUSTOM
Type
CUSTOM
Details
on the rotary evaporator
CUSTOM
Type
CUSTOM
Details
leaves a solid which
CUSTOM
Type
CUSTOM
Details
is purified on silica gel by column chromatography (flow agent: hexane/ethyl acetate 7:3)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
O1C(C1)CN1C=CC2=CC(=CC=C12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.